N-(3-Bromobenzyl)-2-chloro-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromobenzyl)-2-chloro-N-cyclopentylacetamide is an organic compound that features a bromobenzyl group, a chloroacetamide moiety, and a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromobenzyl)-2-chloro-N-cyclopentylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzyl chloride, 2-chloroacetamide, and cyclopentylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-bromobenzyl chloride is reacted with 2-chloroacetamide in the presence of a base to form an intermediate. This intermediate is then reacted with cyclopentylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromobenzyl)-2-chloro-N-cyclopentylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while reduction with LiAlH4 would yield an amine.
Scientific Research Applications
N-(3-Bromobenzyl)-2-chloro-N-cyclopentylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Biology: The compound is used in studies involving cell signaling pathways and protein interactions.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-Bromobenzyl)-2-chloro-N-cyclopentylacetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-Bromobenzyl)-2-chloroacetamide: Similar structure but lacks the cyclopentyl ring.
N-(3-Bromobenzyl)-N-cyclopentylacetamide: Similar structure but lacks the chloro group.
N-(3-Bromobenzyl)-2-chloro-N-methylacetamide: Similar structure but has a methyl group instead of the cyclopentyl ring.
Uniqueness
N-(3-Bromobenzyl)-2-chloro-N-cyclopentylacetamide is unique due to the presence of both the chloroacetamide moiety and the cyclopentyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-chloro-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrClNO/c15-12-5-3-4-11(8-12)10-17(14(18)9-16)13-6-1-2-7-13/h3-5,8,13H,1-2,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMAZMGMTZLYTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC2=CC(=CC=C2)Br)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.65 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.